molecular formula C19H20N4O6 B11553374 (3E)-3-{[(4-methoxyphenoxy)acetyl]hydrazono}-N-(3-nitrophenyl)butanamide

(3E)-3-{[(4-methoxyphenoxy)acetyl]hydrazono}-N-(3-nitrophenyl)butanamide

Cat. No.: B11553374
M. Wt: 400.4 g/mol
InChI Key: PNNWIGBZTXOBMC-FYJGNVAPSA-N
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Description

(3E)-3-{[(4-methoxyphenoxy)acetyl]hydrazono}-N-(3-nitrophenyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazone functional group, which is known for its versatility in chemical reactions and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(4-methoxyphenoxy)acetyl]hydrazono}-N-(3-nitrophenyl)butanamide typically involves the reaction of 4-methoxyphenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3-nitrobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(4-methoxyphenoxy)acetyl]hydrazono}-N-(3-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions, often using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazones or hydrazides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3E)-3-{[(4-methoxyphenoxy)acetyl]hydrazono}-N-(3-nitrophenyl)butanamide involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simple ester with similar reactivity in nucleophilic substitution reactions.

    Acetylacetone: Known for its keto-enol tautomerism and similar reactivity in forming metal complexes.

    Diketene: Used in the synthesis of various acetoacetate derivatives.

Uniqueness

(3E)-3-{[(4-methoxyphenoxy)acetyl]hydrazono}-N-(3-nitrophenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of both a hydrazone and a nitro group allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C19H20N4O6

Molecular Weight

400.4 g/mol

IUPAC Name

(3E)-3-[[2-(4-methoxyphenoxy)acetyl]hydrazinylidene]-N-(3-nitrophenyl)butanamide

InChI

InChI=1S/C19H20N4O6/c1-13(10-18(24)20-14-4-3-5-15(11-14)23(26)27)21-22-19(25)12-29-17-8-6-16(28-2)7-9-17/h3-9,11H,10,12H2,1-2H3,(H,20,24)(H,22,25)/b21-13+

InChI Key

PNNWIGBZTXOBMC-FYJGNVAPSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=C(C=C1)OC)/CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)COC1=CC=C(C=C1)OC)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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